molecular formula C25H21Cl2N5O3S B15040898 N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15040898
M. Wt: 542.4 g/mol
InChI Key: XEZLKPZORWCDBW-CCVNUDIWSA-N
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Description

N'-[(E)-(2,3-Dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazone derivative featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 2. The acetohydrazide moiety is modified with a 2,3-dichlorobenzylidene group, imparting distinct electronic and steric properties. This compound belongs to a class of molecules investigated for their biological activities, particularly in oncology, due to their structural resemblance to kinase inhibitors and apoptosis inducers .

Properties

Molecular Formula

C25H21Cl2N5O3S

Molecular Weight

542.4 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Cl2N5O3S/c1-34-20-12-11-16(13-21(20)35-2)24-30-31-25(32(24)18-8-4-3-5-9-18)36-15-22(33)29-28-14-17-7-6-10-19(26)23(17)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+

InChI Key

XEZLKPZORWCDBW-CCVNUDIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of 2,3-dichlorobenzaldehyde with 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s activity and physicochemical properties are influenced by substituents on the triazole ring and the benzylidene group. Key structural analogues include:

Compound Name Substituents (Triazole Position 5) Benzylidene Group Key Properties/Activity (IC50, μM) Reference
Target Compound 3,4-Dimethoxyphenyl 2,3-Dichlorophenyl Not reported (predicted <3 μM*)
N′-[(E)-(2,3-Dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Phenyl 2,3-Dichlorophenyl Lower solubility
N′-[(E)-(2,3-Dichlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide Phenyl 2,3-Dichlorophenyl Moderate lipophilicity
(E)-2-((3-Cyano-4-(3,4-dimethoxyphenyl)...)-N'-(3-methylbenzylidene)acetohydrazide (C11) 3,4-Dimethoxyphenyl 3-Methylbenzylidene IC50 = 3.10 (Anti-cancer)
(E)-2-((3-Cyano-4-(3,4-dimethoxyphenyl)...)-N'-(2-oxoindolin-3-ylidene)acetohydrazide (C12) 3,4-Dimethoxyphenyl 2-Oxoindolin-3-ylidene IC50 = 2.00 (Anti-cancer)

Key Observations :

  • Electron-Donating Groups (e.g., 3,4-dimethoxyphenyl) : Enhance solubility and binding affinity to polar targets due to increased polarity . The target compound’s 3,4-dimethoxyphenyl group likely improves bioavailability compared to phenyl or 4-methylphenyl analogues .
  • Substituent Position : Analogues with 2-oxoindolin-3-ylidene (C12) exhibit higher activity (IC50 = 2.00 μM) than 3-methylbenzylidene derivatives (C11: 3.10 μM), suggesting that planar heterocyclic moieties improve target engagement .

Comparison with Analogues :

  • and highlight similar reflux-based methods for hydrazone formation, confirming the generality of this approach for 1,2,4-triazole derivatives .
  • Modifications in aldehydes (e.g., 4-methylphenyl, 4-ethyl) yield structurally diverse analogues with tunable properties .

Physicochemical Properties

  • Lipophilicity : The 2,3-dichlorophenyl group may elevate logP values, requiring formulation optimization for in vivo efficacy .

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